molecular formula C16H18N4O2 B2820409 (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034280-77-6

(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Cat. No. B2820409
CAS RN: 2034280-77-6
M. Wt: 298.346
InChI Key: GBEHGEXLSHHDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It has been evaluated as a potential 5-HT3 receptor antagonist, which could play a key role in the management of psychiatric disorders such as depression and anxiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel compounds were synthesized by the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone” are not available in the retrieved resources, studies on similar compounds suggest that they can undergo a variety of reactions. For instance, they can participate in reductive amination reactions .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone” is 298.346. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial Activity

(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone: and its derivatives exhibit significant antibacterial and antifungal activity. Researchers have synthesized a series of novel compounds based on this structure and screened them for in vitro antimicrobial effects. These compounds demonstrated efficacy comparable to standard antimicrobial agents .

Antitubercular Potential

While not directly studied for tuberculosis, related benzylpiperazine derivatives have shown promise as anti-tubercular agents. Researchers have designed and synthesized substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Investigating the anti-tubercular activity of our compound in this context could be valuable .

Anticancer Properties

Coumarin derivatives, including those structurally related to our compound, have been explored for their anticancer potential. While specific studies on this compound are scarce, its structural features warrant investigation in cancer cell lines. Coumarins have demonstrated cytotoxic effects and apoptosis induction in various cancer models .

Anti-HIV Research

Coumarins have also been investigated as potential anti-HIV agents. Although no direct studies exist for our compound, its structural similarity to known coumarin-based anti-HIV compounds suggests it could be a candidate for further evaluation .

Anticoagulant Activity

Coumarins are known for their anticoagulant properties. While our compound hasn’t been directly tested, its coumarin-like structure may contribute to anticoagulant effects. Further research could explore its impact on coagulation pathways .

Antioxidant and Anti-inflammatory Effects

Coumarins exhibit antioxidant and anti-inflammatory activities. Although data on our specific compound is limited, its phenolic and heterocyclic moieties suggest potential in these areas. Investigating its effects on oxidative stress and inflammation could yield valuable insights .

Mechanism of Action

The compound has been evaluated as a potential 5-HT3 receptor antagonist . 5-HT3 receptor antagonists work by blocking the action of serotonin, a neurotransmitter that can cause anxiety and other psychiatric conditions .

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic applications, especially in the management of psychiatric disorders . More research is needed to fully understand its mechanism of action, safety profile, and efficacy.

properties

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15-10-14(17-12-18-15)16(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEHGEXLSHHDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.